Welcome to the BenchChem Online Store!
molecular formula C8H8ClNO B8688882 (5-Chloro-6-ethenyl-3-pyridinyl)methanol

(5-Chloro-6-ethenyl-3-pyridinyl)methanol

Cat. No. B8688882
M. Wt: 169.61 g/mol
InChI Key: DFARTQSGADNXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08097628B2

Procedure details

A solution of 3-chloro-5-({[(1,1-dimethylethyl)(dimethyl)silyl]oxy}methyl)-2-ethenylpyridine (707 mg, 2.491 mmol) and TBAF (3.74 ml, 3.74 mmol) in THF (20 ml) was stirred at room temperature overnight. The mixture was concentrated and purified by flash chromatography using Flashmaster II, a 68 g Merck silica gel cartridge, and mixtures of DCM and MeOH as eluent to afford (5-chloro-6-ethenyl-3-pyridinyl)methanol (405 mg, 94%).
Name
3-chloro-5-({[(1,1-dimethylethyl)(dimethyl)silyl]oxy}methyl)-2-ethenylpyridine
Quantity
707 mg
Type
reactant
Reaction Step One
Name
Quantity
3.74 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:17]=[CH2:18])=[N:4][CH:5]=[C:6]([CH2:8][O:9][Si](C(C)(C)C)(C)C)[CH:7]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[N:4][C:3]=1[CH:17]=[CH2:18] |f:1.2|

Inputs

Step One
Name
3-chloro-5-({[(1,1-dimethylethyl)(dimethyl)silyl]oxy}methyl)-2-ethenylpyridine
Quantity
707 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1)CO[Si](C)(C)C(C)(C)C)C=C
Name
Quantity
3.74 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1C=C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 405 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.